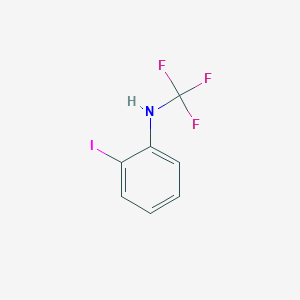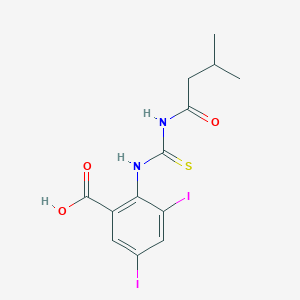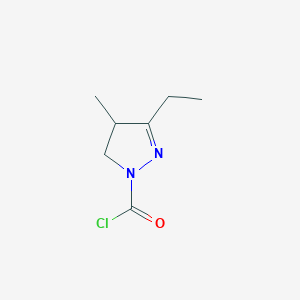
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and significant roles in various chemical industries .
Preparation Methods
The synthesis of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound . Industrial production methods often utilize one-pot, multicomponent processes and transition-metal catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition Reactions: These reactions are facilitated by catalysts and result in the formation of complex heterocyclic structures
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxamide. Compared to these, 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89662-71-5 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h5H,3-4H2,1-2H3 |
InChI Key |
DDTAJFGGAGEILG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(CC1C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



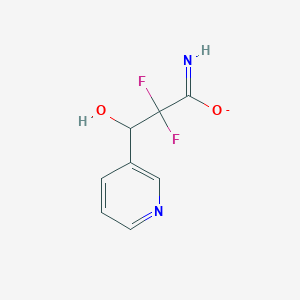
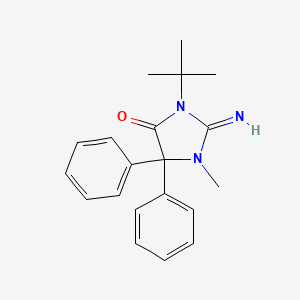
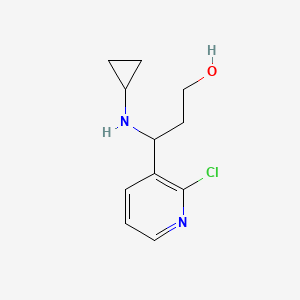

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
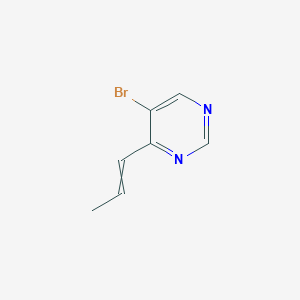
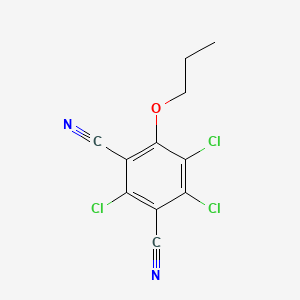
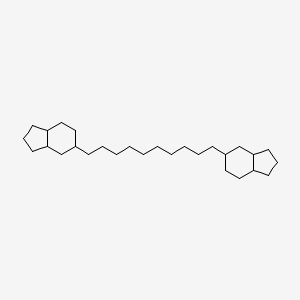
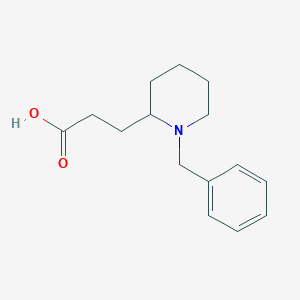

![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
